![molecular formula C22H19FN2O2S B2652919 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 689756-16-9](/img/structure/B2652919.png)
3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” would require more specific information.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Studies on similar thieno[2,3-d]pyrimidine derivatives have elucidated their crystal structures, showing how molecules are linked through hydrogen bonds and pi-pi stacking interactions. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Jorge Trilleras et al., 2009).
Synthesis and Chemical Properties
Research has focused on the synthesis of thieno[2,3-d]pyrimidine derivatives, revealing various methods to achieve high yields and specific substitutions on the pyrimidine ring. These synthetic routes are significant for developing compounds with potential pharmaceutical applications (A. Rauf et al., 2010).
Potential Biological Activities
Several studies have synthesized and evaluated the biological activities of thieno[2,3-d]pyrimidine derivatives, including antimicrobial and urease inhibition activities. These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can lead to compounds with significant biological properties (A. Rauf et al., 2010).
Material Science Applications
Research into derivatives of thieno[2,3-d]pyrimidine also extends into the field of material science, where these compounds are investigated for their potential use in organic light-emitting diode (OLED) applications. The structural and electronic properties of these compounds make them candidates for red-emissive materials in OLED technology (Shuai Luo et al., 2015).
Wirkmechanismus
The mechanism of action of pyrimidines can vary depending on their specific structure and functional groups. They are known to exhibit a range of pharmacological effects, including anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-fluorobenzylaldehyde with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then benzylated using benzyl chloride to yield the final product.", "Starting Materials": [ "4-fluorobenzylaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione", "sodium borohydride", "benzyl chloride" ], "Reaction": [ "Condensation of 4-fluorobenzylaldehyde with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione in the presence of a suitable catalyst to form the imine intermediate.", "Reduction of the imine intermediate with sodium borohydride to yield the corresponding amine.", "Benzylation of the amine with benzyl chloride in the presence of a suitable base to yield the final product, 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione." ] } | |
CAS-Nummer |
689756-16-9 |
Molekularformel |
C22H19FN2O2S |
Molekulargewicht |
394.46 |
IUPAC-Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19FN2O2S/c1-14-15(2)28-21-19(14)20(26)24(12-16-6-4-3-5-7-16)22(27)25(21)13-17-8-10-18(23)11-9-17/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
HEZGAIPWIZQMQX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



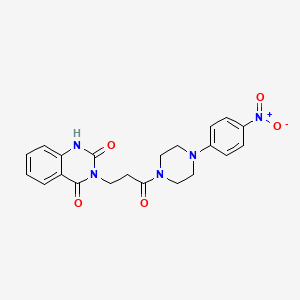
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)
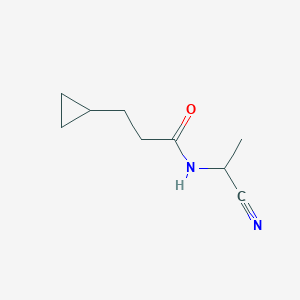
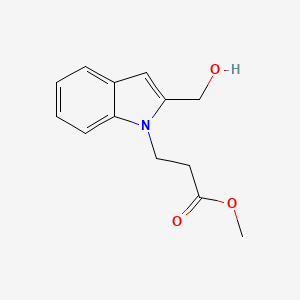
![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2652849.png)
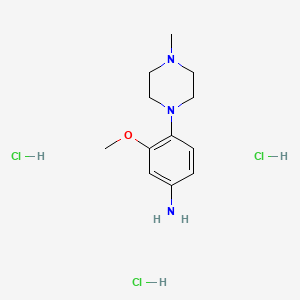
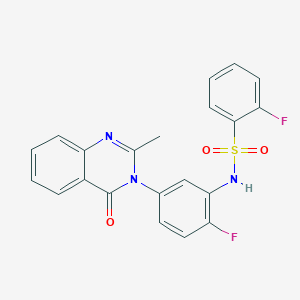
![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2652854.png)
![3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2652855.png)
![3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B2652857.png)
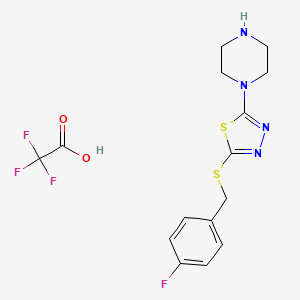
![N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2652859.png)